![molecular formula C34H47IO B12541784 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene CAS No. 821782-27-8](/img/structure/B12541784.png)
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with an iododecyl group and an octylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The naphthalene core provides a rigid framework that can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it suitable for various applications in materials science and biology.
Comparison with Similar Compounds
Similar Compounds
- 2-[(10-Bromodecyl)oxy]-6-(4-octylphenyl)naphthalene
- 2-[(10-Chlorodecyl)oxy]-6-(4-octylphenyl)naphthalene
- 2-[(10-Fluorodecyl)oxy]-6-(4-octylphenyl)naphthalene
Uniqueness
Compared to its analogs, 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This property can enhance its performance in applications requiring specific binding interactions and electronic properties.
Properties
CAS No. |
821782-27-8 |
|---|---|
Molecular Formula |
C34H47IO |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
2-(10-iododecoxy)-6-(4-octylphenyl)naphthalene |
InChI |
InChI=1S/C34H47IO/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28H,2-16,25-26H2,1H3 |
InChI Key |
ALOIRBSTXRWWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
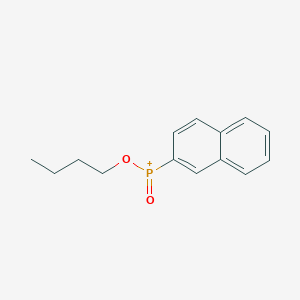


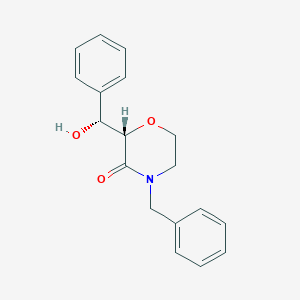
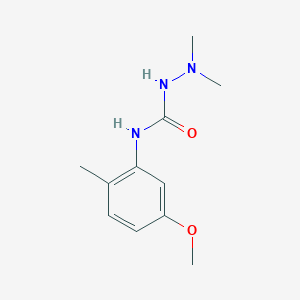

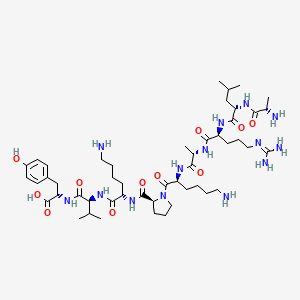
![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
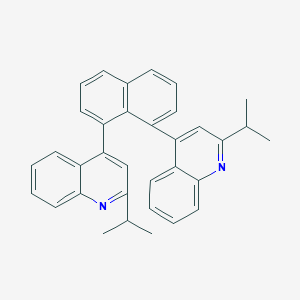
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
